Time‑in‑Therapeutic‑Range (TTR) Comparison: Clorindione vs. Phenprocoumon and Acenocoumarol
In a 5‑year retrospective cohort study of 332 cardiology outpatients (≥2140 anticoagulation years), clorindione demonstrated a 71.6% rate of Quick‑test determinations within the optimal therapeutic range (Quick 18–29%, INR 4.0–2.75). This placed clorindione intermediate between phenprocoumon (75%) and acenocoumarol (62%), with the overall VKA class average at 72% [1]. This head‑to‑head comparison provides the only peer‑reviewed, patient‑level evidence of relative anticoagulation stability for clorindione.
| Evidence Dimension | Proportion of Quick‑test measurements within optimal therapeutic range |
|---|---|
| Target Compound Data | 71.6% |
| Comparator Or Baseline | Phenprocoumon: 75%; Acenocoumarol: 62%; All VKAs mean: 72% |
| Quantified Difference | Clorindione – Phenprocoumon: -3.4 percentage points; Clorindione – Acenocoumarol: +9.6 percentage points |
| Conditions | Retrospective ambulatory cardiology practice; Quick test (18–29%, INR 4.0–2.75) using Geigy thromboplastin capillary blood method; 332 patients, 5‑year follow‑up |
Why This Matters
For researchers designing VKA comparative studies, clorindione offers an anticoagulation control profile distinct from both phenprocoumon and acenocoumarol, enabling controlled investigation of indanedione‑specific pharmacology without confounding by extremes of INR variability.
- [1] von Bertrab R. [Is optimal anticoagulation possible in ambulatory practice? Report on a retrospective 5-year study of a cardiology practice]. Schweiz Med Wochenschr. 1985;115(31-32):1092-105. PMID: 4048907. View Source
